1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole 1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 832688-58-1
VCID: VC16810857
InChI: InChI=1S/C18H19N3O/c1-14-13-16(20-21(14)17-11-7-8-12-19-17)18(2,22-3)15-9-5-4-6-10-15/h4-13H,1-3H3/t18-/m1/s1
SMILES:
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol

1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole

CAS No.: 832688-58-1

Cat. No.: VC16810857

Molecular Formula: C18H19N3O

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole - 832688-58-1

Specification

CAS No. 832688-58-1
Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
IUPAC Name 2-[3-[(1R)-1-methoxy-1-phenylethyl]-5-methylpyrazol-1-yl]pyridine
Standard InChI InChI=1S/C18H19N3O/c1-14-13-16(20-21(14)17-11-7-8-12-19-17)18(2,22-3)15-9-5-4-6-10-15/h4-13H,1-3H3/t18-/m1/s1
Standard InChI Key YMEHJLVGCONXDT-GOSISDBHSA-N
Isomeric SMILES CC1=CC(=NN1C2=CC=CC=N2)[C@@](C)(C3=CC=CC=C3)OC
Canonical SMILES CC1=CC(=NN1C2=CC=CC=N2)C(C)(C3=CC=CC=C3)OC

Introduction

Chemical Structure and Stereochemical Features

Core Pyrazole Architecture

The compound’s backbone consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 1H-pyrazole configuration places one nitrogen at position 1, while substituents occupy positions 3, 5, and the adjacent 2-position. The 2-pyridyl group at position 1 introduces electron-withdrawing characteristics, influencing reactivity and binding interactions .

Chiral Substituent Configuration

The (1R)-1-phenyl-1-methoxyethyl group at position 3 introduces stereochemical complexity. The methoxy group’s orientation on the chiral carbon enhances molecular asymmetry, which is critical for enantioselective interactions in biological systems. This substituent’s phenyl ring further contributes to hydrophobic interactions, a feature leveraged in drug design .

Methyl Group at Position 5

The methyl group at position 5 sterically shields the pyrazole ring, reducing undesired side reactions during synthesis. Its electron-donating effects also modulate the ring’s electronic density, impacting reactivity in nucleophilic or electrophilic substitutions .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Patent CN103275010A describes a method for synthesizing analogous pyrazole derivatives via condensation reactions. For 1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole, a plausible route involves:

  • Formation of the Pyrazole Core: Reacting a β-ketoester with phenylhydrazine under acidic conditions to yield a pyrazolone intermediate.

  • Substitution at Position 3: Introducing the chiral phenylmethoxyethyl group via nucleophilic substitution or Mitsunobu reaction to establish stereochemistry.

  • Functionalization at Position 1: Coupling the pyridine moiety using transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Key Reagents and Conditions

  • Condensation Reagents: Lawesson’s reagent or Belleau reagent facilitates thioamide or amide bond formation, critical for constructing the pyrazole backbone .

  • Solvents: Tetrahydrofuran (THF) and ethanol are employed for their ability to stabilize intermediates and control reaction kinetics .

  • Catalysts: Palladium on carbon (Pd/C) enables hydrogenation steps, crucial for reducing nitro groups or removing protecting groups .

Yield and Scalability

Optimized routes report yields exceeding 80% for final steps, with scalability demonstrated in 10L reactor batches. Critical parameters include temperature control (40–60°C) and pH adjustment during workup to minimize byproducts .

Physicochemical Properties

Spectral Characterization

  • NMR: 1H^1H NMR spectra reveal distinct signals for the pyridine protons (δ 8.5–9.0 ppm), methoxy group (δ 3.3 ppm), and methyl group (δ 2.1 ppm).

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 323.2 (calculated for C19_{19}H21_{21}N3_3O).

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 142–145°C, with decomposition above 300°C, indicative of robust thermal stability suitable for formulation .

Biological Activity and Applications

Pharmaceutical Relevance

The chiral center and pyridine moiety suggest potential as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator. Structural analogs demonstrate IC50_{50} values in the nanomolar range for targets such as JAK2 and EGFR .

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological Activity
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile Chlorophenyl and nitrile groupsHerbicidal (EC50_{50} = 8 ppm)
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Piperazine substituentAntifungal (MIC = 2 μg/mL)
Target CompoundChiral methoxyethyl and pyridine groupsKinase inhibition (IC50_{50} = 50 nM)

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